{[4-Amino-2-(3-chloroanilino)-1,3-thiazol-5-YL](4-fluorophenyl)methanone
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Overview
Description
Chemical Reactions Analysis
4-Amino-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzoyl)-1,3-thiazol-3-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
4-Amino-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzoyl)-1,3-thiazol-3-ium has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzoyl)-1,3-thiazol-3-ium involves its interaction with specific molecular targets and pathways. One known target is the casein kinase I isoform gamma-3, which plays a role in various cellular processes . The compound’s effects are mediated through its binding to this enzyme, leading to modulation of its activity and downstream signaling pathways .
Comparison with Similar Compounds
4-Amino-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzoyl)-1,3-thiazol-3-ium can be compared with other similar compounds, such as:
4-Amino-2-chlorophenol: A chlorinated aniline with similar functional groups.
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Another thiazole derivative with comparable properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 4-Amino-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzoyl)-1,3-thiazol-3-ium .
Properties
Molecular Formula |
C16H12ClFN3OS+ |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
[4-amino-2-(3-chloroanilino)-1,3-thiazol-3-ium-5-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C16H11ClFN3OS/c17-10-2-1-3-12(8-10)20-16-21-15(19)14(23-16)13(22)9-4-6-11(18)7-5-9/h1-8H,19H2,(H,20,21)/p+1 |
InChI Key |
WWGPTHOMFHDEEC-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=[NH+]C(=C(S2)C(=O)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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